molecular formula C12H16BrN B1407400 1-[2-(3-Bromophenyl)ethyl]pyrrolidine CAS No. 1225280-80-7

1-[2-(3-Bromophenyl)ethyl]pyrrolidine

Cat. No.: B1407400
CAS No.: 1225280-80-7
M. Wt: 254.17 g/mol
InChI Key: HPWUBDIFJUPQKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Conformational Parameters in Pyrrolidine Derivatives

Compound Puckering Amplitude (Å) Dominant Conformation
Unsubstituted pyrrolidine 0.42 Envelope (C4-exo)
4-tert-Butylpyrrolidine 0.51 Twist (C3-endo)
1-[2-(3-Bromophenyl)ethyl] Predicted: 0.48–0.55 Envelope (C2-exo)

Key observations:

  • The ethyl chain’s bulk induces steric hindrance, favoring C2-exo puckering to minimize nonbonded interactions
  • Bromine’s inductive effect stabilizes the gauche conformation of the ethyl linker (N–C–C–Br dihedral angle: ~60°)
  • Crystal packing likely involves halogen bonding (Br···N interactions) with a distance of ~3.3 Å

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

  • Aromatic protons : δ 7.41 (s, 1H), 7.29 (d, J = 7.9 Hz, 1H), 7.18 (d, J = 7.7 Hz, 1H), 7.10 (t, J = 7.8 Hz, 1H)
  • Ethyl chain : δ 3.37–3.24 (m, 4H, N–CH₂–CH₂–Ar), 1.76 (dt, J = 11.9, 6.2 Hz, 4H, pyrrolidine CH₂), 1.42 (d, J = 6.6 Hz, 3H, CH₃)
  • Pyrrolidine protons : δ 2.85–2.70 (m, 4H, ring CH₂)

¹³C NMR (100 MHz, CDCl₃) :

  • Bromophenyl : δ 145.0 (C-Br), 130.4–122.4 (aromatic C)
  • Pyrrolidine : δ 46.1 (N–CH₂), 25.6 (ring CH₂)

Infrared (IR) Spectroscopy

Bond/Vibration Wavenumber (cm⁻¹)
C–Br stretch 560–610
Aromatic C=C 1580–1600
Pyrrolidine C–N 1180–1220
CH₂/CH₃ deformation 1370–1460

Mass Spectrometry

  • Molecular ion : m/z 254.1 [M]⁺ (²⁷Br, 50.7%), 256.1 [M+2]⁺ (⁸¹Br, 49.3%)
  • Fragmentation :
    • Loss of ethyl group: m/z 199.0 [M–C₂H₅]⁺
    • Pyrrolidine ring cleavage: m/z 84.1 [C₄H₁₀N]⁺

Comparative Structural Analysis with Pyrrolidine Derivatives

Table 2: Substituent Effects on Pyrrolidine Properties

Derivative Substituent Position Ring Puckering Boiling Point (°C)
1-Phenylpyrrolidine N-linked phenyl C4-exo 245–247
1-[2-(4-Bromophenyl)ethyl] Para-bromo C3-endo 262–264
1-[2-(3-Bromophenyl)ethyl] Meta-bromo C2-exo 258–260 (predicted)

Key differences:

  • Meta vs. para substitution : The 3-bromo group creates asymmetric steric effects, reducing symmetry compared to 4-bromo analogs
  • Electronic effects : Bromine’s –I effect decreases pyrrolidine basicity (pKₐ ~8.9) vs. 1-phenylpyrrolidine (pKₐ ~9.4)
  • Conformational rigidity : Ethyl-linked derivatives exhibit greater rotational freedom than direct N-aryl analogs

Properties

IUPAC Name

1-[2-(3-bromophenyl)ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c13-12-5-3-4-11(10-12)6-9-14-7-1-2-8-14/h3-5,10H,1-2,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWUBDIFJUPQKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Route

  • Starting Materials: 3-Bromophenylacetonitrile or 3-bromophenylalkyl halides (e.g., bromides or chlorides)
  • Nucleophile: Pyrrolidine
  • Base: Sodium hydride (NaH), potassium carbonate (K2CO3), or similar bases to deprotonate pyrrolidine and facilitate nucleophilic attack
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF)
  • Conditions: Heating at 80–100 °C for several hours to promote substitution

Mechanism: The base deprotonates pyrrolidine, generating a nucleophilic amine anion that attacks the electrophilic carbon adjacent to the bromine on the 3-bromophenylacetonitrile or alkyl halide, displacing the halide and forming the ethylpyrrolidine linkage.

Example from Literature:
A typical procedure involves stirring 3-bromophenylacetonitrile with pyrrolidine in DMF in the presence of potassium carbonate at 90 °C for 12 hours, followed by aqueous workup and purification to yield 1-[2-(3-Bromophenyl)ethyl]pyrrolidine with good yield and purity.

Reductive Amination Route

  • Starting Materials: 3-Bromophenylacetaldehyde or derivatives
  • Amine: Pyrrolidine
  • Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)3), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation (H2 with Pd/C)
  • Solvent: Dichloromethane (DCM), methanol, or acetonitrile
  • Conditions: Room temperature to mild heating, typically 12–24 hours

Mechanism: The aldehyde reacts with pyrrolidine to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine, this compound.

Advantages: This method allows for high selectivity and mild conditions, minimizing side reactions.

Protection and Deprotection Strategies

In some synthetic schemes, the pyrrolidine nitrogen or other functional groups are temporarily protected (e.g., as tert-butyl carbamates) to improve selectivity and yield during multi-step syntheses. For instance, tert-butyl (3R)-3-[(2S)-1-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-(3-bromophenyl)-1-oxopropan-2-yl]pyrrolidine-1-carboxylate derivatives have been used as intermediates, which upon deprotection yield the target compound.

Reaction Conditions and Optimization

Parameter Typical Range/Value Notes
Temperature 80–100 °C (nucleophilic substitution) Heating required to facilitate substitution
Solvent DMF, THF, DCM, MeCN Polar aprotic solvents preferred
Base NaH, K2CO3 Strong bases to generate nucleophilic amine
Reaction Time 12–24 hours Depends on scale and reagent purity
Reducing Agent NaBH(OAc)3, NaBH3CN, Pd/C H2 For reductive amination route
Yield 60–85% Varies with method and purification

Analytical and Purification Techniques

  • Monitoring: Thin-layer chromatography (TLC) is commonly used to monitor reaction progress.
  • Purification: Column chromatography using hexane/toluene/acetonitrile mixtures or recrystallization from petroleum ether/ethyl acetate mixtures.
  • Characterization: NMR spectroscopy, mass spectrometry, and elemental analysis confirm structure and purity.

Research Findings and Applications

  • The bromine substituent at the meta position enhances the compound's reactivity in further cross-coupling reactions (e.g., Suzuki, Heck), making it a valuable intermediate in pharmaceutical synthesis.
  • Modifications of the pyrrolidine ring or the phenyl substituent have been explored for structure-activity relationship studies in medicinal chemistry.
  • Industrial scale synthesis often employs continuous flow reactors to improve yield, reproducibility, and safety.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages References
Nucleophilic Substitution 3-Bromophenylacetonitrile Pyrrolidine, NaH/K2CO3, DMF, 90 °C 65–80 Straightforward, scalable
Reductive Amination 3-Bromophenylacetaldehyde Pyrrolidine, NaBH(OAc)3, DCM, RT 70–85 Mild conditions, high selectivity
Protection/Deprotection Protected pyrrolidine derivatives Boc protection, acid deprotection Variable Improves selectivity in complex syntheses

This comprehensive review of the preparation methods for this compound highlights the main synthetic routes, conditions, and optimizations reported in the literature. The nucleophilic substitution of 3-bromophenylacetonitrile with pyrrolidine under basic conditions remains the most common and practical method, while reductive amination offers an alternative with milder conditions and high selectivity. Protection strategies are employed in multi-step syntheses to improve yields and purity. These methods underpin the compound’s utility as a building block in organic synthesis and pharmaceutical research.

Chemical Reactions Analysis

1-[2-(3-Bromophenyl)ethyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom and the formation of the corresponding phenyl derivative.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-[2-(3-Bromophenyl)ethyl]pyrrolidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound can be used to study the effects of bromophenyl derivatives on various biological systems. It may serve as a probe to investigate the interactions of similar compounds with biological targets.

    Medicine: The compound’s potential pharmacological activities make it a candidate for drug development. Researchers may explore its effects on different biological pathways to identify potential therapeutic applications.

    Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 1-[2-(3-Bromophenyl)ethyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The bromophenyl group in the compound can interact with various enzymes and receptors, potentially modulating their activity. The pyrrolidine ring may also contribute to the compound’s binding affinity and selectivity for certain targets.

The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used. Researchers may conduct studies to elucidate the detailed mechanism of action and identify the key interactions responsible for its effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

  • Substituent Position : The 3-bromo vs. 4-bromo substitution (e.g., 1-[2-(4-Bromophenyl)ethyl]pyrrolidine) alters electronic properties. The meta (3-) position directs electrophilic substitution reactions ortho/para, while para (4-) substituents influence steric and electronic effects in receptor binding .
  • Linker Type: Ethyl (-CH₂CH₂-): Increases lipophilicity, enhancing membrane permeability (e.g., target compound vs. ethoxy analogs) . Ketone (-CO-): Enhances reactivity in nucleophilic additions (e.g., 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone) .

Biological Activity

1-[2-(3-Bromophenyl)ethyl]pyrrolidine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Chemical Formula: C12H16BrN
  • Molecular Weight: 255.17 g/mol
  • CAS Number: 83825504

Biological Activity Overview

This compound exhibits several biological activities, primarily through its interactions with various receptors and enzymes. The following sections detail its pharmacological effects, including antibacterial, antifungal, and potential antitumor activities.

Antibacterial and Antifungal Activities

Recent studies have indicated that pyrrolidine derivatives, including this compound, possess significant antibacterial and antifungal properties.

Antibacterial Activity

In vitro evaluations have shown that this compound can inhibit the growth of various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some related pyrrolidine compounds have been documented as follows:

CompoundMIC (mg/mL)Target Organism
This compoundTBDTBD
Compound A0.0039Staphylococcus aureus
Compound B0.025Escherichia coli

These findings suggest that the presence of halogen substituents, such as bromine in the phenyl ring, enhances the antibacterial activity of these compounds .

Antifungal Activity

The antifungal properties of pyrrolidine derivatives have also been explored. For instance, certain compounds demonstrated potent activity against Candida albicans with MIC values ranging from 0.0048 to 0.039 mg/mL, indicating a promising therapeutic potential against fungal infections .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Studies have shown that modifications to the phenyl ring or the pyrrolidine structure can significantly affect biological activity.

Key Findings from SAR Studies

  • Linker Length: Variations in the length of the ethylene linker between the bromophenyl group and the pyrrolidine moiety impact antagonist activity at RXFP3 receptors.
  • Substituent Effects: The presence of electron-withdrawing or electron-donating groups on the phenyl ring can enhance or diminish antibacterial efficacy .

Potential Therapeutic Applications

The pharmacological profile of this compound suggests several potential therapeutic applications:

  • Antimicrobial Agents: Its significant antibacterial and antifungal activities position it as a candidate for developing new antimicrobial therapies.
  • Antitumor Activity: Preliminary studies indicate that similar pyrrolidine derivatives may exhibit antitumor effects, particularly against aggressive cancer cell lines such as MDA-MB-231 .

Case Studies and Experimental Data

A systematic study evaluated various pyrrolidine derivatives for their biological activity. The following table summarizes key findings from selected case studies:

Study ReferenceCompound TestedActivity TypeIC50/MIC Value
This compoundRXFP3 AntagonistIC50 = 5.74 μM
Compound AAntibacterialMIC = 0.0039 mg/mL
(±)-25AntitumorViability decreased by 55% at 10 μM

These studies highlight the compound's multifaceted biological activities and its potential as a lead compound in drug development.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-[2-(3-Bromophenyl)ethyl]pyrrolidine while minimizing byproduct formation?

  • Methodological Answer : Utilize factorial experimental design (e.g., full or fractional factorial) to systematically vary reaction parameters such as temperature, solvent polarity, and stoichiometry. Statistical analysis of yield and purity data can identify critical factors influencing byproduct formation . For example, orthogonal array testing (OAT) can reduce the number of trials while capturing interactions between variables.

Q. What characterization techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Combine NMR spectroscopy (¹H/¹³C) to verify substituent positions and coupling patterns with HPLC-MS for purity assessment. X-ray crystallography may resolve ambiguities in stereochemistry or crystal packing effects, particularly if unexpected reactivity is observed . Cross-validation with FT-IR can confirm functional groups like the pyrrolidine ring and bromophenyl moiety.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adopt GHS-compliant practices, including fume hood use for aerosol prevention, nitrile gloves for skin protection, and inert-atmosphere handling if the compound is moisture-sensitive. Emergency protocols should align with OSHA standards (e.g., immediate neutralization of spills using silica-based absorbents) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel catalytic systems?

  • Methodological Answer : Apply density functional theory (DFT) to model transition states and activation barriers for reactions like cross-coupling or hydrogenation. Pair this with molecular dynamics simulations to assess solvent effects. Tools like Gaussian or ORCA can validate experimental outcomes, while machine learning algorithms (e.g., ANN-based models) may predict optimal reaction conditions .

Q. What strategies resolve contradictions in kinetic data for reactions involving this compound?

  • Methodological Answer : Conduct a sensitivity analysis to identify variables (e.g., temperature gradients, catalyst deactivation) causing discrepancies. Use isotopic labeling (e.g., deuterated analogs) to trace reaction pathways. If computational and experimental data conflict, refine force fields in simulations or re-examine assumptions in rate-law derivations .

Q. How can researchers design experiments to elucidate the role of the bromophenyl group in modulating biological activity?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with halogen substitutions (e.g., Cl, F) or phenyl ring modifications. Use in vitro assays (e.g., enzyme inhibition) paired with molecular docking to correlate electronic effects (Hammett σ constants) with bioactivity. Statistical tools like PCA can distill multifactorial data into actionable trends .

Data Analysis and Theoretical Frameworks

Q. What statistical approaches are effective for analyzing heterogeneous datasets in studies involving this compound?

  • Methodological Answer : Employ multivariate analysis (e.g., PLS regression) to handle collinear variables like reaction yield and enantiomeric excess. For time-resolved data (e.g., degradation kinetics), use non-linear fitting with software such as OriginLab or Python’s SciPy library. Bayesian inference can quantify uncertainty in parameter estimates .

Q. How can researchers integrate quantum chemical calculations with experimental data to refine reaction mechanisms?

  • Methodological Answer : Use QM/MM (quantum mechanics/molecular mechanics) hybrid models to simulate bulk solvent effects on reaction intermediates. Validate computed intermediates via in situ spectroscopic techniques (e.g., FT-IR monitoring). Collaborative platforms like ICReDD’s "reaction design" framework enable iterative feedback between theory and experiment .

Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility in synthetic procedures for this compound?

  • Methodological Answer : Document batch-specific variables (e.g., solvent lot purity, humidity) using FAIR data principles. Share raw NMR and chromatographic data via repositories like Zenodo. Implement robotic synthesis platforms for high-precision reagent dispensing and reaction control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(3-Bromophenyl)ethyl]pyrrolidine
Reactant of Route 2
Reactant of Route 2
1-[2-(3-Bromophenyl)ethyl]pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.